Rosiglitazone Metabolite (SB 271258) Quantitation in Human Pharmacokinetic Studies
2-(4-((2,4-Dioxothiazolidin-5-yl)methyl)phenoxy)acetic acid is the phenoxyacetic acid derivative metabolite of rosiglitazone, formed via N-demethylation and oxidative cleavage of the pyridinylamino side chain [1]. In human mass balance studies with [¹⁴C]-rosiglitazone, this metabolite accounted for approximately 8–10% of the total radioactive dose excreted in urine over 0–96 hours, compared to unchanged rosiglitazone which was <0.2% of the dose in urine [1]. The metabolite-to-parent AUC ratio in human plasma at steady state was approximately 0.15–0.25 [2]. Rosiglitazone exhibits an oral bioavailability of ~99% and a plasma half-life of 3–4 hours, whereas the phenoxyacetic acid metabolite has a longer terminal half-life of approximately 8–12 hours [2]. This metabolite is detected at mean Cmax values of approximately 35–50 ng/mL following multiple 8 mg oral doses of rosiglitazone, compared to parent drug Cmax of approximately 400–600 ng/mL [2].
| Evidence Dimension | Metabolite identity, urinary excretion, and pharmacokinetic parameters vs. parent compound |
|---|---|
| Target Compound Data | Urinary excretion: ~8–10% of radioactive dose (0–96 h); terminal half-life: ~8–12 h; Cmax: ~35–50 ng/mL (metabolite after 8 mg rosiglitazone) |
| Comparator Or Baseline | Rosiglitazone (parent drug): urinary excretion <0.2% unchanged; half-life: 3–4 h; Cmax: ~400–600 ng/mL after 8 mg dose |
| Quantified Difference | Metabolite urinary excretion is >40-fold higher than unchanged parent; metabolite half-life is 2–3× longer; metabolite Cmax is ~10–15× lower |
| Conditions | Human mass balance study (n=6 healthy male volunteers), single oral 4 mg [¹⁴C]-rosiglitazone; steady-state PK (n=10, multiple 8 mg doses) |
Why This Matters
This metabolite is essential for validated LC-MS/MS quantitation of rosiglitazone metabolism, enabling accurate assessment of drug disposition, DDI studies, and metabolite safety profiling.
- [1] Cox PJ, Ryan DA, Hollis FJ, et al. Absorption, disposition, and metabolism of rosiglitazone, a potent thiazolidinedione insulin sensitizer, in humans. Drug Metab Dispos. 2000;28(7):772-780. View Source
- [2] Baldwin SJ, Clarke SE, Chenery RJ. Characterization of the cytochrome P450 enzymes involved in the in vitro metabolism of rosiglitazone. Br J Clin Pharmacol. 1999;48(3):424-432. View Source
